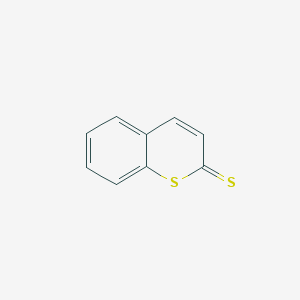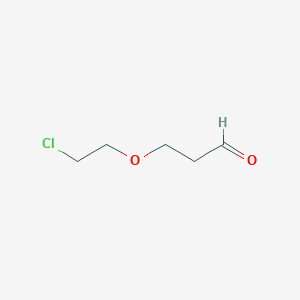
3-(2-Chloroethoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethoxy)propanal is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated aldehyde, characterized by the presence of a chloroethoxy group attached to a propanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: 3-(2-Chloroethoxy)propanoic acid.
Reduction: 3-(2-Chloroethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloroethoxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethoxy)propanal: Similar structure but with a bromo group instead of a chloro group.
3-(2-Iodoethoxy)propanal: Similar structure but with an iodo group instead of a chloro group.
3-(2-Methoxyethoxy)propanal: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
3-(2-Chloroethoxy)propanal is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its bromo, iodo, and methoxy counterparts in certain reactions .
Properties
CAS No. |
5422-33-3 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
3-(2-chloroethoxy)propanal |
InChI |
InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2 |
InChI Key |
XXKVOLCCICDWCM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


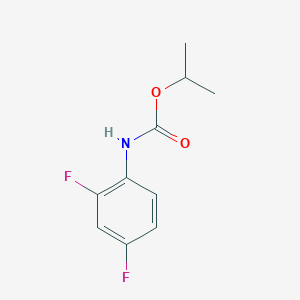
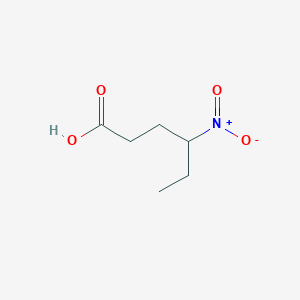
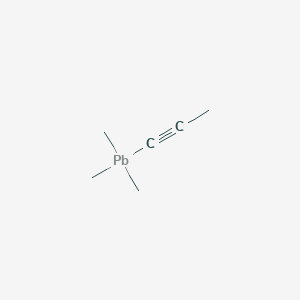
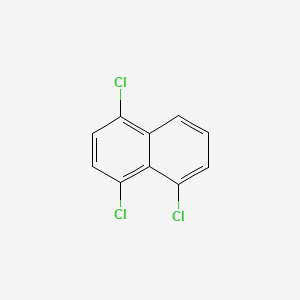
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
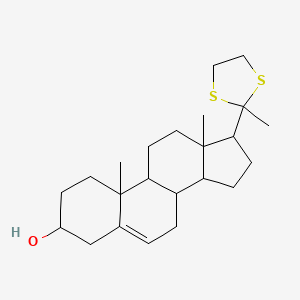


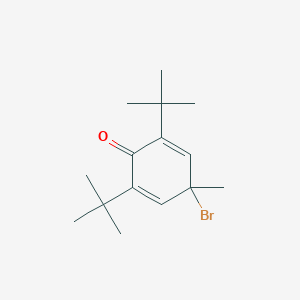

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
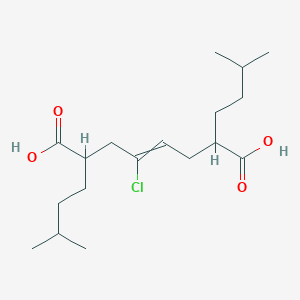
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
